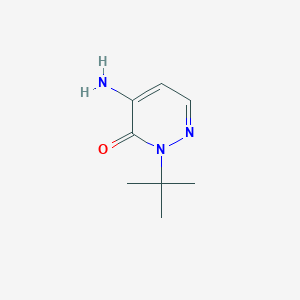

4-amino-2-(tert-butyl)-3(2H)-pyridazinone

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Science

Heterocyclic scaffolds are fundamental building blocks in the design and discovery of new molecules with diverse functionalities. These cyclic compounds, which incorporate at least one atom other than carbon within their ring structure, are ubiquitous in nature and are central to the architecture of a vast array of biologically active molecules, including many pharmaceuticals. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these scaffolds, influencing their reactivity, solubility, and ability to interact with biological targets. Consequently, heterocyclic chemistry is a vibrant and highly productive area of research, continually providing novel molecular frameworks for the development of new medicines, agrochemicals, and materials.

The Pyridazinone Core: Historical Context and Contemporary Relevance in Chemical Synthesis

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has a rich history in organic synthesis. First prepared in the late 19th century, interest in pyridazinone derivatives has grown exponentially over the past few decades as their diverse biological activities have been increasingly recognized. The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The synthesis of the pyridazinone core can be achieved through various routes, most commonly involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. This versatility in synthesis allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. In contemporary chemical synthesis, pyridazinones serve as versatile intermediates for the construction of more complex fused heterocyclic systems and as key pharmacophores in the development of novel therapeutic agents.

Specific Focus: 4-Amino-2-(tert-butyl)-3(2H)-pyridazinone within Advanced Pyridazinone Research

Within the broad class of pyridazinone derivatives, this compound represents a specific molecule of interest in advanced chemical research. Its structure is characterized by an amino group at the 4-position and a bulky tert-butyl group at the 2-position of the pyridazinone ring. This particular substitution pattern has been explored in the context of developing targeted therapeutic agents.

Recent academic research has highlighted the potential of 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4). nih.govcore.ac.uknih.govbath.ac.uk FABP4 is a protein involved in lipid metabolism and has been implicated in a range of diseases, making it an attractive target for drug discovery. The 4-amino pyridazinone scaffold has been identified as a valid core structure for the development of FABP4 inhibitors. core.ac.uknih.gov

The synthesis of this compound and its analogs is a key area of investigation. General synthetic strategies for related 4-amino-pyridazin-3(2H)-one derivatives often involve a multi-step process. A common approach begins with the appropriate starting materials to construct the pyridazinone ring, followed by functional group manipulations to introduce the amino group at the 4-position and the desired substituent at the N-2 position. core.ac.uk While specific, detailed synthetic protocols solely for this compound are not extensively detailed in the public domain, the general synthetic schemes reported for analogous compounds provide a roadmap for its preparation. core.ac.uk

The table below summarizes the key identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 330196-02-6 |

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

Detailed research findings on the biological activity of a series of 4-amino and 4-ureido pyridazinone-based compounds have shown that modifications to the substituents on the pyridazinone core can significantly impact their inhibitory potency against FABP4. core.ac.uk For instance, in a study optimizing this scaffold, various analogs were synthesized and evaluated, leading to the identification of compounds with low micromolar inhibitory concentrations (IC50). core.ac.uk While the specific activity of the tert-butyl derivative is not singled out in these broader studies, its inclusion in libraries of potential FABP4 inhibitors underscores its relevance in this research area. nih.govbath.ac.uk The ongoing exploration of this and related compounds is indicative of the continued importance of the pyridazinone scaffold in the quest for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-tert-butylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)11-7(12)6(9)4-5-10-11/h4-5H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQJOJQLTBOLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462220 | |

| Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330196-02-6 | |

| Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2 Tert Butyl 3 2h Pyridazinone and Its Analogs

General Strategies for Pyridazinone Core Construction

The formation of the pyridazinone ring is a fundamental step in the synthesis of the target molecule. Various strategies have been developed for the construction of this heterocyclic core, primarily involving cyclization reactions and direct synthesis approaches.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Precursors

A prevalent and versatile method for constructing the pyridazinone core is the condensation and subsequent cyclization of a hydrazine derivative with a suitable 1,4-dicarbonyl compound or its equivalent. This approach allows for the introduction of substituents on the pyridazinone ring based on the choice of the starting materials.

One common strategy involves the reaction of γ-ketoacids with hydrazine hydrate (B1144303). The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield a dihydropyridazinone. Subsequent oxidation affords the aromatic pyridazinone ring. A variety of γ-ketoacids can be employed, allowing for diverse substitution patterns on the resulting pyridazinone core.

Another important precursor for the synthesis of pyridazinones is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). The reaction of mucochloric acid with hydrazine derivatives provides a direct route to functionalized pyridazinones. For instance, the reaction with a substituted hydrazine can directly yield a 2-substituted-4,5-dichloro-3(2H)-pyridazinone, a valuable intermediate for further functionalization.

The following table summarizes representative examples of cyclization reactions for pyridazinone core construction.

| Hydrazine Derivative | Carbonyl Precursor | Resulting Pyridazinone Intermediate | Reference |

| Hydrazine hydrate | β-Benzoylpropionic acid | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | scispace.com |

| tert-Butylhydrazine (B1221602) | Mucochloric acid | 2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone |

Direct Ring Synthesis Approaches

Direct ring synthesis approaches aim to construct the pyridazinone ring in a single or a few convergent steps from acyclic precursors. These methods often involve multicomponent reactions or cycloaddition strategies. For example, ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst has been reported. nih.gov These methods can offer advantages in terms of efficiency and atom economy.

Selective Introduction of the tert-Butyl Group at Position 2

The introduction of the bulky tert-butyl group at the N-2 position of the pyridazinone ring is a crucial step in the synthesis of the target molecule. This is typically achieved through direct N-alkylation of a pre-formed pyridazinone core or by using a tert-butyl substituted hydrazine in the initial ring formation.

Alkylation Mechanisms via Nucleophilic Substitution at N-2

The nitrogen atom at the 2-position of the 3(2H)-pyridazinone ring is nucleophilic and can be alkylated using a suitable electrophile. The reaction of a 3(2H)-pyridazinone with a tert-butylating agent, such as tert-butyl bromide or tert-butyl iodide, in the presence of a base, can lead to the formation of the N-2 substituted product. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as alkylation can also occur at the N-1 position or at the exocyclic oxygen atom.

However, a more direct and regioselective method for the synthesis of 2-tert-butyl-3(2H)-pyridazinones involves the use of tert-butylhydrazine as a building block in the initial cyclization reaction. As mentioned earlier, the reaction of tert-butylhydrazine with mucochloric acid directly yields 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. This approach avoids the potential regioselectivity issues associated with the alkylation of the pyridazinone ring.

The following table outlines methods for the selective introduction of the tert-butyl group.

| Method | Starting Material | Reagent | Product | Key Feature |

| Direct Cyclization | Mucochloric acid | tert-Butylhydrazine | 2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone | High regioselectivity for N-2 substitution |

| N-Alkylation | 3(2H)-Pyridazinone | tert-Butyl bromide, Base | 2-tert-Butyl-3(2H)-pyridazinone | Potential for N-1 and O-alkylation side products |

Stereochemical Considerations in tert-Butyl Group Introduction

The introduction of a tert-butyl group at the N-2 position of the pyridazinone ring does not create a chiral center, as the tert-butyl group is achiral and its attachment to the planar pyridazinone ring does not result in stereoisomers. Therefore, stereochemical considerations are generally not a primary concern in this specific synthetic step. The focus remains on achieving high regioselectivity for the N-2 substitution.

Regioselective Functionalization at Position 4 with an Amino Group

The final key step in the synthesis of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is the regioselective introduction of an amino group at the C-4 position. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated 2-(tert-butyl)-3(2H)-pyridazinone precursor.

A common strategy involves the use of a 2-(tert-butyl)-4-halo-3(2H)-pyridazinone intermediate, such as 2-tert-butyl-4-chloro-3(2H)-pyridazinone. The halogen atom at the C-4 position activates the ring towards nucleophilic attack. Reaction with an amino source, such as ammonia (B1221849) or an amine, leads to the displacement of the halide and the formation of the desired 4-amino derivative. The regioselectivity of this reaction is generally high, favoring substitution at the C-4 position. tandfonline.com

Alternatively, a nitro group at the C-4 position can serve as a leaving group or be reduced to an amino group. The synthesis of a 2-tert-butyl-4-nitro-3(2H)-pyridazinone, followed by reduction of the nitro group, provides another route to the target molecule.

The table below details common methods for the introduction of the amino group at position 4.

| Precursor | Reagent/Reaction Condition | Product | Mechanism |

| 2-tert-Butyl-4-chloro-3(2H)-pyridazinone | Ammonia or Amine | This compound | Nucleophilic Aromatic Substitution |

| 2-tert-Butyl-4-nitro-3(2H)-pyridazinone | Reducing agent (e.g., H₂, Pd/C) | This compound | Reduction |

Derivatization Strategies for Pyridazinone Scaffolds

Further functionalization of the pyridazinone core is essential for creating a diverse library of analogs for structure-activity relationship (SAR) studies. Various derivatization strategies can be employed to modify the pyridazinone scaffold.

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (such as a protected amine or an azide), a phosphine (B1218219) (commonly triphenylphosphine, PPh3), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org

The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is a good leaving group. Subsequent SN2 attack by the nucleophile leads to the desired product with inverted stereochemistry at the chiral center. organic-chemistry.org

Schiff base formation is a versatile reaction for the derivatization of pyridazinones containing a primary amino group or for the introduction of new functionalities via a carbonyl group. A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone.

For instance, a pyridazinone derivative bearing an acetyl group, such as 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, can react with a primary amine like p-amino acetophenone (B1666503) to form the corresponding Schiff base. This reaction introduces a new imine linkage and extends the conjugated system of the molecule. The resulting Schiff bases can then serve as precursors for further transformations, such as the synthesis of chalcones, by reacting with various aldehydes.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. This reaction is a powerful method for C-C bond formation and the introduction of an aminomethyl group.

In the context of pyridazinone derivatization, the N-H group of the pyridazinone ring can act as the active hydrogen component. The reaction of a 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with formaldehyde and a secondary amine, such as diethylamine (B46881) or piperidine, leads to the formation of N-dialkylaminomethyl derivatives. This transformation introduces a flexible side chain containing a tertiary amine, which can significantly alter the physicochemical properties of the parent pyridazinone.

Table 2: Summary of Derivatization Strategies

| Reaction | Reactants | Functional Group Introduced | Key Feature |

| Mitsunobu Reaction | Chiral Alcohol, Nitrogen Nucleophile, PPh3, DEAD/DIAD | Chiral Amino Group (on side chain) | Inversion of Stereochemistry |

| Schiff Base Formation | Carbonyl-containing Pyridazinone, Primary Amine | Imine (-C=N-) | Extends Conjugation, Precursor for further synthesis |

| Mannich Reaction | Pyridazinone (with N-H), Formaldehyde, Secondary Amine | N-dialkylaminomethyl Group | Introduces flexible aminomethyl side chain |

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. In the context of pyridazinone synthesis, several green methodologies have been explored.

One approach is the use of microwave irradiation as an energy-efficient heating method. Microwave-assisted synthesis can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

Another green technique is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent or with minimal solvent. This solvent-free or solid-state approach reduces the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. The synthesis of pyridazinone derivatives attached to Schiff bases and other moieties has been successfully achieved using grinding and microwave heating, demonstrating the feasibility of these green chemistry tools.

The principles of green chemistry also encourage the use of safer solvents and reagents, the design of energy-efficient processes, and the prevention of waste. By incorporating these principles, the synthesis of this compound and its analogs can be made more environmentally benign and economically viable.

Solvent-Free and Catalyst-Free Methodologies

The elimination of volatile organic solvents and catalysts from chemical reactions represents a significant step towards environmentally benign synthesis. Solvent-free, or neat, reactions reduce pollution, lower costs, and simplify purification processes. In the context of pyridazinone analogs, these conditions are often achieved by heating a mixture of reactants without any medium.

One-pot, multicomponent reactions are particularly well-suited for solvent-free conditions. For instance, the synthesis of 4-aminopyrido[2,3-d]pyrimidines, a related class of nitrogen-containing heterocycles, has been successfully achieved by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and various primary amines at 100°C without a solvent or catalyst. mdpi.com This approach yields the desired products in good to high yields (61-85%) and demonstrates the feasibility of constructing complex heterocyclic systems under these minimalist conditions. mdpi.com The reactions are operationally simple and avoid the challenges associated with catalyst removal and solvent disposal.

This principle can be extended to the synthesis of pyridazinone cores. The reaction of N-aryl substituted maleimides with azines can produce 4,5-dihydropyridazin-3(2H)-ones without the need for temperature manipulations, inert atmospheres, or catalysts, highlighting an operationally simple route. scholarsresearchlibrary.com

| Reactants | Conditions | Product | Yield (%) |

| 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amine | 100°C, 3h, Solvent-free | 4-Aminopyrido[2,3-d]pyrimidine derivative | 61-85 |

| N-(4-hydroxybutyl)thioamides | PPSE, 90°C, 8 min, Solvent-free, Microwave | 2-substituted tetrahydro-1,3-thiazepine | 73 |

Table 1: Examples of Solvent-Free and Catalyst-Free Synthesis of Heterocyclic Analogs. mdpi.combeilstein-journals.org

Microwave-Assisted and Grinding Techniques

Microwave irradiation and mechanochemical grinding are two powerful green chemistry tools that accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. ekb.eg

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, which can dramatically reduce reaction times from hours to minutes. beilstein-journals.org This technique has been effectively used in the multi-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives. nih.gov The reaction of maleic anhydride (B1165640), thiosemicarbazide, and hydrazonoyl halides under microwave irradiation (500 W, 150°C) for a few minutes results in high yields of the target compounds. nih.gov This method is noted for being eco-friendly and efficient. nih.gov

Grinding Techniques (Mechanochemistry): Mechanochemistry involves inducing reactions by the input of mechanical energy, typically through grinding reactants together in a mortar and pestle or a ball mill. chowgules.ac.in This solvent-free technique is highly efficient and environmentally acceptable. nih.gov The synthesis of various pyridazinone derivatives has been achieved using grinding. For example, chalcones, which are precursors to pyridinyl-pyridazinones, were prepared by grinding methyl ketones with aldehydes in the presence of solid NaOH. chowgules.ac.in Subsequently, novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives were synthesized by reacting these chalcones with other reagents under grinding conditions, offering a green alternative to traditional refluxing. ekb.eg

| Reaction | Method | Reaction Time | Yield (%) |

| Synthesis of Pyridinyl-pyridazinones | Conventional Reflux | Several hours | Moderate |

| Synthesis of Pyridinyl-pyridazinones | Microwave Irradiation | 4-8 minutes | High |

| Synthesis of Pyridinyl-pyridazinones | Grinding | Not specified | High |

Table 2: Comparison of Synthetic Methodologies for Pyridazinone Analogs. ekb.egnih.gov

Bio-based Synthetic Routes to Pyridazinone Platforms

The transition from petroleum-based feedstocks to renewable, bio-based resources is a critical goal for sustainable chemistry. This involves designing synthetic pathways that utilize starting materials derived from biomass.

A sustainable route has been developed to produce a pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one, from guaiacol (B22219) and succinic anhydride, both of which can be derived from biomass. researchgate.net The synthesis proceeds in three main steps:

Friedel-Crafts Acylation: Guaiacol is reacted with succinic anhydride to yield 3-(4-hydroxy-3-methoxybenzoyl)propionic acid. researchgate.net

Cyclization: The intermediate acid is then cyclized with hydrazine hydrate to form the N-heterocyclic compound 6-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one. researchgate.net

Dehydrogenation: The final pyridazinone product is obtained through a dehydrogenation step. researchgate.net

This pathway demonstrates the potential to create valuable pyridazinone platforms from renewable sources. researchgate.net Furthermore, naturally occurring materials can be employed as catalysts in these syntheses. For instance, chitosan, a derivative of chitin, has been used as a heterogeneous, eco-friendly, and basic biocatalyst in the microwave-assisted synthesis of pyridazinedione derivatives, further enhancing the green credentials of the process. nih.gov

| Bio-based Precursor(s) | Key Reaction Steps | Resulting Platform/Compound |

| Guaiacol, Succinic Anhydride | 1. Friedel-Crafts Acylation2. Cyclization with Hydrazine Hydrate3. Dehydrogenation | 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one |

| Various | Microwave-assisted multicomponent synthesis | 1-Thiazolyl-pyridazinedione derivatives |

Table 3: Examples of Bio-based Approaches to Pyridazinone Platforms. nih.govresearchgate.net

Theoretical and Computational Investigations of 4 Amino 2 Tert Butyl 3 2h Pyridazinone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons, which governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. DFT calculations, particularly with hybrid functionals like B3LYP and appropriate basis sets (e.g., 6-31++G(d,p)), are commonly employed for pyridazinone derivatives. mdpi.com

Geometry Optimization: The first step in a computational study is to find the molecule's lowest energy structure. For 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The planarity of the pyridazinone ring and the orientation of the bulky tert-butyl and amino groups are key structural features determined through this process.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net In studies of related pyridazinone derivatives, the HOMO is often localized over the pyridazinone ring and the amino group, while the LUMO is distributed across the heterocyclic ring system. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org For this compound, the MEP would likely show negative potential (typically colored red) around the carbonyl oxygen and the nitrogen atoms of the ring, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, highlighting potential hydrogen bond donor sites. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.5 - 5.0 D | Indicates overall molecular polarity |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy.

While DFT is more common for molecules of this size due to computational cost, high-level ab initio calculations can be used to obtain benchmark energetic and electronic property data. mdpi.com These methods are particularly useful for refining the energies of different conformers or tautomers and for calculating properties where DFT might be less reliable. For the pyridazinone system, ab initio calculations could provide a more accurate determination of ionization potential and electron affinity, corroborating the trends observed from FMO analysis in DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques explore the dynamic behavior of molecules and can predict various properties based on their calculated structure and energetics.

The presence of the bulky tert-butyl group introduces rotational flexibility around the N-C bond connecting it to the pyridazinone ring. Conformational analysis is performed to identify all stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.

A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is the standard method for this analysis. For this compound, a key PES scan would involve rotating the tert-butyl group. The results would reveal the preferred orientation of this group relative to the ring, which is likely a staggered conformation to minimize steric hindrance. The energy barriers between these stable conformations determine the rate of interconversion at a given temperature.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign specific peaks to their corresponding atoms.

Vibrational (IR & Raman) Spectroscopy: Theoretical vibrational spectra can be calculated by determining the second derivatives of the energy with respect to atomic positions. This analysis yields the frequencies and intensities of the fundamental vibrational modes. researchgate.net For the target molecule, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the pyridazinone ring (typically ~1650 cm⁻¹), the N-H stretches of the amino group, and various C-H and ring vibrations. mdpi.com

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1640 - 1670 |

| Ring C=N | Stretch | 1590 - 1610 |

| tert-Butyl C-H | Stretch | 2950 - 2990 |

Tautomerism Studies and Energetic Preferences

Tautomerism is a critical consideration for many heterocyclic systems, including pyridazinones. The parent compound, pyridazin-3(2H)-one, can exist in equilibrium with its aromatic tautomer, pyridazin-3-ol. Theoretical studies on this parent system have shown that the pyridazinone form is significantly more stable. researchgate.net

For this compound, several potential tautomeric forms can be considered, including the aromatic hydroxy-pyridazine form and an imino form involving the 4-amino group. Computational studies can quantify the relative energies of these tautomers. By calculating the electronic energies (and correcting for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies), the energetic preference for the dominant tautomer can be established.

Furthermore, the energy barriers for the interconversion between tautomers can be calculated by locating the transition state structures. A theoretical study on the parent pyridazin-3(2H)-one showed that direct proton transfer has a very high activation energy, while a dimer-assisted double hydrogen transfer provides a much lower energy pathway. researchgate.net The presence of the amino and tert-butyl substituents on this compound would influence the relative stabilities and interconversion barriers, but the amino-keto form is strongly expected to be the most stable tautomer under normal conditions.

Theoretical Assessment of Pyridazinone Tautomeric Forms

The tautomerism of the pyridazinone ring is a key aspect of its chemistry. Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to understand the tautomeric equilibrium of the parent pyridazinone molecule, pyridazin-3(2H)-one. researchgate.net This compound can exist in two primary tautomeric forms: the amide form (pyridazin-3(2H)-one) and the aromatic alcohol form (pyridazin-3-ol). researchgate.net

Computational studies on the parent pyridazin-3(2H)-one have shown that the amide form is generally more stable than the aromatic alcohol form. researchgate.net The relative stability of these tautomers is influenced by factors such as the method of calculation and the surrounding medium (gas phase or solvent). researchgate.net For instance, in the gas phase, the direct conversion from the pyridazin-3(2H)-one to pyridazin-3-ol has a high activation energy. researchgate.net However, the presence of a second molecule acting as a proton shuttle can significantly lower this barrier through a double hydrogen transfer mechanism. researchgate.net

Influence of Substituents on Tautomeric Equilibria

The nature and position of substituents on a heterocyclic ring can significantly alter the tautomeric preferences. researchgate.netscialert.net In the case of this compound, the electron-donating amino group at the C4 position and the bulky tert-butyl group at the N2 position are the key influencers.

The amino group, being an electron-donating group, can affect the electron density distribution within the pyridazinone ring. This can influence the proton affinity of the nitrogen and oxygen atoms involved in the tautomerism. Studies on other amino-substituted heterocyclic systems have shown that an amino group can either stabilize or destabilize a particular tautomeric form depending on its position and the nature of the ring system. researchgate.net

The tert-butyl group at the N2 position is a bulky, electron-donating alkyl group. Its primary influence is likely to be steric. The size of the tert-butyl group can affect the planarity of the molecule and may favor tautomeric forms that minimize steric hindrance. Furthermore, its electron-donating inductive effect can also modulate the basicity of the ring nitrogens and the carbonyl oxygen.

While direct computational data on the tautomeric equilibria of this compound is not available in the provided search results, a qualitative assessment suggests that the interplay between the electronic effects of the amino group and the steric and electronic effects of the tert-butyl group will determine the predominant tautomeric form.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, a qualitative FMO analysis can be inferred. The presence of the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The pyridazinone ring itself contains electronegative nitrogen and oxygen atoms, which will influence the distribution of both the HOMO and LUMO.

The HOMO is likely to have significant contributions from the amino group and the π-system of the pyridazinone ring. The LUMO, on the other hand, is expected to be localized more on the electron-deficient parts of the molecule, such as the carbonyl group and the ring nitrogen atoms. The precise energies and localizations of these orbitals would require specific DFT calculations.

| Substituent | Position | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on Reactivity |

|---|---|---|---|---|---|

| Amino (-NH2) | C4 | Electron-donating | Increase in energy (destabilization) | Minor effect | Increased nucleophilicity, more reactive towards electrophiles |

| tert-Butyl (-C(CH3)3) | N2 | Electron-donating (inductive) | Slight increase in energy | Slight increase in energy | Minor electronic effect, primarily steric influence |

Computational Studies of Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of molecules is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net For this compound, several types of intermolecular interactions can be anticipated.

The amino group is a potent hydrogen bond donor, and the carbonyl oxygen and ring nitrogen atoms are potential hydrogen bond acceptors. Therefore, strong N-H···O and N-H···N hydrogen bonds are expected to play a significant role in the crystal packing of this molecule. These interactions are crucial in forming stable supramolecular structures. rsc.org

Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these intermolecular interactions. nih.gov While specific studies on this compound are not present in the search results, the principles derived from studies of similar heterocyclic compounds provide a strong basis for predicting its behavior in the condensed phase. rsc.orgnih.gov

| Interaction Type | Donor/Acceptor Groups | Expected Strength | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Donor: -NH2 Acceptor: C=O, Ring Nitrogens | Strong | Directional, key in forming primary structural motifs |

| π-π Stacking | Pyridazinone ring | Moderate | Contributes to the stabilization of the crystal lattice |

| Van der Waals Forces | tert-Butyl group, hydrocarbon backbone | Weak | Contribute to overall packing efficiency |

Advanced Spectroscopic and Analytical Characterization of 4 Amino 2 Tert Butyl 3 2h Pyridazinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules. For 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

¹H and ¹³C NMR for Detailed Structural Elucidation and Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the amino group, and the pyridazinone ring. The tert-butyl group will present as a sharp singlet, integrating to nine protons, typically in the upfield region around 1.5-1.6 ppm due to the shielding effect of the sp³ hybridized carbon atom. The protons of the primary amino group at the C4 position are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two vinyl protons on the pyridazinone ring at positions C5 and C6 will appear as two distinct doublets in the aromatic region of the spectrum. The proton at C5 is typically found further downfield than the proton at C6, with a characteristic coupling constant (³JHH) of approximately 5-6 Hz, indicative of their cis-relationship on the double bond.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will show signals for the eight carbon atoms present in the structure. The carbonyl carbon (C3) of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The quaternary carbon of the tert-butyl group will appear around 60-65 ppm, while the three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, generally between 25-30 ppm. The olefinic carbons of the pyridazinone ring, C4, C5, and C6, will have distinct chemical shifts. Based on studies of related pyridazinone derivatives, the carbon bearing the amino group (C4) is anticipated to be significantly shielded compared to the other ring carbons, while C6 is generally the most deshielded of the vinyl carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C3 | - | ~162.0 |

| C4 | - | ~145.0 |

| C5 | ~7.5 (d, J = 5.5 Hz) | ~125.0 |

| C6 | ~6.8 (d, J = 5.5 Hz) | ~135.0 |

| C(CH₃)₃ | - | ~62.0 |

| C(CH₃)₃ | 1.55 (s, 9H) | ~28.0 |

| NH₂ | broad s | - |

Note: Predicted values are based on the analysis of similar compounds in the literature. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be instrumental in confirming the coupling between the vinyl protons at C5 and C6. A cross-peak between the signals assigned to these two protons would provide unequivocal evidence of their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons. For instance, the proton signal at ~7.5 ppm would show a correlation to the carbon signal at ~125.0 ppm (C5), and the proton signal at ~6.8 ppm would correlate with the carbon signal at ~135.0 ppm (C6). Similarly, the singlet at ~1.55 ppm would correlate with the carbon signal at ~28.0 ppm, confirming the assignment of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and assigning quaternary carbons and for piecing together the molecular fragments. Key expected correlations would include:

The tert-butyl protons showing a correlation to the quaternary carbon of the tert-butyl group and to the N2-attached ring carbon.

The C5 proton showing correlations to the C3 (carbonyl) and C4 carbons.

The C6 proton showing a correlation to the C4 carbon.

The amino protons potentially showing correlations to C4 and C5.

Collectively, these 2D NMR experiments provide a robust and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. mdpi.com

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen. Furthermore, ssNMR can be used to distinguish between crystalline and amorphous phases of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amino group at C4 are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the pyridazinone ring is a strong and prominent feature, expected to be observed in the range of 1640-1670 cm⁻¹. mdpi.com The C=C stretching vibrations of the heterocyclic ring will likely produce absorptions in the 1580-1620 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region. Additionally, the characteristic bending vibrations of the tert-butyl group and the N-H scissoring motion of the amino group would be observable in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1640 - 1670 |

| Alkene (C=C) | Stretch | 1580 - 1620 |

| Amino (N-H) | Scissoring | ~1600 |

| C-N | Stretch | 1200 - 1350 |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the pyridazinone ring are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be Raman active. The combination of FT-IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule. Due to the lower symmetry of the molecule, many vibrational modes are expected to be active in both FT-IR and Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound, with a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol , typically forms a protonated molecular ion [M+H]⁺. chemicalbook.com This results in a predominant peak at a mass-to-charge ratio (m/z) of approximately 168.22.

Studies on similar pyridazinone derivatives confirm that the most significant feature in their mass spectra is the presence of this strong [M+H]⁺ peak. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. While specific fragmentation data for this compound is not detailed in the provided sources, typical fragmentation pathways would involve the cleavage of the tert-butyl group (a loss of 57 Da) or other characteristic bond ruptures within the pyridazinone ring structure, providing valuable data for unequivocal identification.

| Compound Property | Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Expected [M+H]⁺ Ion (m/z) | ~168.22 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.

The theoretical exact mass of the protonated molecule ([C₈H₁₄N₃O]⁺) is 168.11314 Da. An HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula C₈H₁₃N₃O, distinguishing it from any other possible combination of atoms that might have the same nominal mass. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

| Ion | Elemental Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | [C₈H₁₄N₃O]⁺ | 168.11314 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays off a single, high-quality crystal of this compound, it is possible to generate a three-dimensional electron density map of the molecule. This analysis yields precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the spatial arrangement of molecules relative to one another within the crystal lattice, a phenomenon known as molecular packing. This technique would provide unequivocal proof of the compound's connectivity and conformation in the solid state and would detail any intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal's structure.

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline (powder) sample of a compound. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD would be used to identify the crystalline form, assess its purity against other potential polymorphic forms, and verify batch-to-batch consistency in a manufacturing setting. The pattern of peak positions and intensities is characteristic of the compound's crystal lattice structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insight into the electronic transitions within a molecule. The pyridazinone ring in this compound contains a chromophore that absorbs UV radiation.

In studies involving a series of related pyridazinone derivatives, analytical methods monitored UV absorbance at wavelengths of 254 nm and 281 nm to detect the compounds. nih.govresearchgate.net This indicates that the pyridazinone core has significant absorption in this region of the UV spectrum. A full UV-Vis spectrum of this compound would likely show characteristic absorption maxima (λmax) in this range, corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring system. Photophysical studies on other pyridazinone derivatives have explored properties such as fluorescence and the effect of solvent polarity on absorption and emission spectra, suggesting that this class of compounds has rich spectroscopic behaviors. nih.gov

| Spectroscopic Technique | Anticipated Findings for this compound |

| UV-Vis Spectroscopy | Characteristic light absorption in the 250-300 nm range. |

Based on extensive searches, detailed experimental data regarding the advanced spectroscopic and analytical characterization of this compound, specifically concerning its electronic transitions, solvatochromic effects, and fluorescence properties, is not available in the public scientific literature.

Therefore, the article focusing on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Reaction Mechanisms and Chemical Reactivity of 4 Amino 2 Tert Butyl 3 2h Pyridazinone

Reactivity at the Pyridazinone Ring System

The pyridazinone ring in 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. This electron deficiency is a consequence of the presence of two adjacent nitrogen atoms within the ring.

The pyridazinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms. The presence of the amino group at the 4-position, being an activating group, can facilitate such reactions, although the conditions required are often harsh. The substitution pattern is directed by the combined electronic effects of the ring nitrogen atoms and the amino group.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in publicly available literature, the general principles of electrophilic substitution on aminopyridazinones suggest that reactions such as nitration and halogenation could potentially occur at the 5-position, which is ortho to the activating amino group.

| Reaction | Reagents and Conditions | Expected Product |

| Nitration | HNO3/H2SO4 | 4-Amino-2-(tert-butyl)-5-nitro-3(2H)-pyridazinone |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | 4-Amino-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone or 4-Amino-5-chloro-2-(tert-butyl)-3(2H)-pyridazinone |

Table 1: Postulated Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. The synthesis of this compound itself can proceed via a nucleophilic aromatic substitution pathway, where a leaving group at the 4-position of a 2-(tert-butyl)-3(2H)-pyridazinone precursor is displaced by an amino group. For instance, the reaction of 2-(tert-butyl)-4,5-dichloro-3(2H)-pyridazinone with ammonia (B1221849) or an amine can lead to the formation of the corresponding 4-amino derivative.

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient ring, followed by the departure of the leaving group to restore aromaticity.

The synthesis of the pyridazinone ring system often involves a ring-closing reaction of a suitable open-chain precursor. For instance, the condensation of a γ-keto acid with a hydrazine (B178648) derivative is a common method for forming the pyridazinone core. In the context of this compound, a plausible synthetic route involves the cyclization of an appropriate precursor derived from a dicarbonyl compound and tert-butylhydrazine (B1221602).

Conversely, under certain harsh conditions, the pyridazinone ring can undergo ring-opening reactions. For example, treatment with strong bases or reducing agents can lead to cleavage of the N-N bond or other bonds within the ring, leading to various degradation products. However, specific studies detailing the ring-opening of this compound are limited. One notable synthetic pathway involves the opening of an isoxazole-pyridazinone precursor with methanol (B129727) and triethylamine (B128534) to yield a pyridazinone derivative. nih.gov

Transformations Involving the Amino Group

The amino group at the 4-position is a key site of reactivity, allowing for a wide range of functionalization reactions.

The primary amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group can also be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. nih.gov

Condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases (imines). These reactions are typically catalyzed by an acid or a base and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. While not extensively detailed for this specific compound, this is a general reaction of primary amines.

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(2-(tert-butyl)-3-oxo-2,3-dihydropyridazin-4-yl)acetamide |

| Acylation | Acetic anhydride (B1165640) | N-(2-(tert-butyl)-3-oxo-2,3-dihydropyridazin-4-yl)acetamide |

| Alkylation | Methyl iodide | 2-(tert-butyl)-4-(methylamino)-3(2H)-pyridazinone |

Table 2: Representative Transformations of the Amino Group

The amino group can be oxidized to higher oxidation states, such as nitroso or nitro groups, using appropriate oxidizing agents. However, such reactions on the 4-aminopyridazinone system require careful control to avoid side reactions on the electron-rich ring.

Conversely, the amino group in this compound is often introduced by the reduction of a corresponding nitro compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or other reducing agents like sodium dithionite. This reduction is a crucial step in the synthesis of many 4-aminopyridazinone derivatives.

Diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can lead to the formation of a diazonium salt. This intermediate can then undergo various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of substituents at the 4-position. The diazotization of aminopyridines to form diazonium ions is a known reaction, suggesting a similar reactivity for 4-aminopyridazinones. wikipedia.org

Reactions of the tert-Butyl Substituent

The tert-butyl group attached at the N-2 position of the pyridazinone ring is a defining feature of the molecule, significantly influencing its physical and chemical properties. While often regarded as a chemically inert stabilizer, its reactions and effects are of considerable interest.

Stability and Steric Effects of the tert-Butyl Group

The tert-butyl group is a common aliphatic motif used in medicinal chemistry to impart steric congestion and conformational rigidity to molecules. nih.govchemrxiv.orgresearchgate.net Its bulky nature serves as a "steric shield," which can enhance the metabolic stability of a compound by protecting chemically or enzymatically susceptible parts of the molecule. hyphadiscovery.com In the context of this compound, the tert-butyl group at the N-2 position sterically hinders the adjacent lactam carbonyl group and the nitrogen atom. This steric hindrance can influence reaction rates and regioselectivity by impeding the approach of electrophiles or other reactants to this region of the molecule. numberanalytics.com

The incorporation of bulky substituents is a known strategy to modulate the biological activity of pyridazinone derivatives. For instance, studies on other pyridazinones have shown that increasing the bulk of a substituent at position C-4 can lead to improved anti-inflammatory activity. nih.gov While this pertains to a different position, it underscores the general principle that steric bulk is a critical factor in the interaction of pyridazinone scaffolds with biological targets. The primary contribution of the tert-butyl group is its ability to confer stability, which is often a desirable trait in the development of pharmacologically active agents. nih.gov

| Property | Description | Consequence for this compound |

|---|---|---|

| Steric Hindrance | The large spatial volume occupied by the group. numberanalytics.com | Shields the adjacent N-2 and C-3 carbonyl, potentially reducing susceptibility to nucleophilic attack and influencing binding to biological targets. |

| Metabolic Stability | Resistance to enzymatic degradation, particularly by cytochrome P450 enzymes. hyphadiscovery.com | Increases the molecule's half-life in biological systems by preventing or slowing metabolic breakdown. |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments. | Can improve membrane permeability and affect the overall pharmacokinetic profile. hyphadiscovery.com |

| Conformational Rigidity | Restricts bond rotation, locking the molecule into a more defined shape. nih.govchemrxiv.orgresearchgate.net | Can lead to higher specificity and potency by pre-organizing the molecule for optimal interaction with a target binding site. |

Potential for Aliphatic Functionalization

Despite its reputation for being chemically robust, the functionalization of the tert-butyl group is possible through modern synthetic methods. The high bond dissociation energy (approximately 100 kcal/mol) and limited accessibility of the primary C-H bonds make their modification challenging. nih.govchemrxiv.orgresearchgate.net However, advanced catalytic systems have been developed to overcome these hurdles.

One notable strategy is the non-directed catalytic hydroxylation of the sterically congested primary C-H bonds of a tert-butyl group. nih.govchemrxiv.orgresearchgate.net This can be achieved using a highly electrophilic manganese catalyst, such as [Mn(CF3bpeb)(OTf)2], which activates hydrogen peroxide to generate a powerful manganese-oxo species. nih.govresearchgate.net This reactive species is capable of oxidizing the tert-butyl C-H bonds, leading to the formation of a primary alcohol. nih.govchemrxiv.orgresearchgate.net This process effectively transforms the tert-butyl group from a passive steric element into a functional group handle that can be used for further synthetic modifications. nih.govchemrxiv.orgresearchgate.net

From a biochemical perspective, tert-butyl groups can be subject to metabolism by cytochrome P450 (CYP) enzymes, often resulting in hydroxylation. For example, the tert-butyl group in the antiviral drug nelfinavir (B1663628) is hydroxylated by CYP2C19. hyphadiscovery.com This enzymatic oxidation demonstrates a biological precedent for the functionalization of this moiety. Such reactions highlight the potential for the aliphatic C-H bonds of the tert-butyl substituent in this compound to undergo targeted oxidation, either synthetically or metabolically.

Redox Chemistry of Pyridazinone Derivatives

The pyridazinone ring is an electrochemically active heterocycle due to the presence of adjacent nitrogen atoms, a carbonyl group, and a conjugated π-system. mdpi.com This structure allows pyridazinone derivatives to participate in a variety of oxidation and reduction reactions.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of pyridazinone derivatives can be investigated using techniques such as cyclic voltammetry. The presence of nitrogen atoms and the keto functionality can facilitate protonation and hydrogen bond formation, which influences the molecule's redox behavior. mdpi.com The specific redox potentials are highly dependent on the nature and position of substituents on the pyridazinone ring. For this compound, the electron-donating amino group at the C-4 position would be expected to influence the electron density of the ring and, consequently, its oxidation and reduction potentials.

While specific electrochemical data for this compound is not extensively documented in the available literature, related heterocyclic systems have been studied. For example, electrochemical methods have been employed for the late-stage functionalization of the structurally similar 4-amino-2-pyridone chemotype, demonstrating the utility of electrochemistry in modifying such scaffolds. rsc.org These studies suggest that the pyridazinone core is amenable to electrochemical manipulation, which could be exploited for synthetic purposes.

Mechanisms of Oxidation and Reduction

The redox chemistry of pyridazinone derivatives often involves either the pyridazinone core itself or its substituents.

Oxidation: A common oxidation reaction in the synthesis of pyridazinones is the dehydrogenation of a 4,5-dihydropyridazinone precursor to form the aromatic pyridazinone ring. nih.gov This transformation is typically achieved using oxidizing agents like bromine in acetic acid. nih.gov The mechanism involves the removal of two hydrogen atoms from the C4 and C5 positions, resulting in the formation of a double bond and the aromatization of the ring system.

Reduction: Reduction reactions involving pyridazinone derivatives often target substituents on the ring rather than the core itself. For instance, a nitro group on a phenyl ring attached to the pyridazinone scaffold can be reduced to an amino group using reagents like tin (Sn) and hydrochloric acid (HCl). researchgate.net The pyridazinone ring itself is relatively stable to reduction, but under harsh conditions, the carbonyl group could potentially be reduced.

| Reaction Type | Description | Example Reagents | Reference |

|---|---|---|---|

| Oxidation | Dehydrogenation of 4,5-dihydropyridazinones to pyridazinones. | Bromine in acetic acid | nih.gov |

| Reduction | Reduction of a nitroaryl substituent to an aminoaryl group. | Sn / conc. HCl | researchgate.net |

Coordination Chemistry of Pyridazinone Ligands

Design Principles for Pyridazinone-Based Ligands

The design of effective pyridazinone-based ligands for metal coordination is guided by principles that manipulate both the electronic and steric characteristics of the molecule. The pyridazine (B1198779) ring itself is an electron-deficient aromatic system, which influences its electron-donating capabilities compared to pyridine (B92270). researchgate.net However, the strategic placement of substituents can significantly modulate these properties.

Key design principles include:

Steric Influence: The size and position of substituents play a critical role in determining the stoichiometry and geometry of the resulting metal complexes. The tert-butyl group at the N2 position of the target ligand is sterically demanding. This bulk can influence which donor atom preferentially coordinates to a metal center and can prevent the formation of certain geometries, for example, favoring complexes with a lower metal-to-ligand ratio. researchgate.net

Multidenticity: A primary strategy in ligand design involves linking the pyridazinone core to other donor groups to create multidentate ligands. For instance, pyridazine hydrazones have been synthesized to act as tridentate ligands, capable of forming stable five- or six-membered chelate rings with a metal ion. researchgate.netnih.gov This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridazinone-type ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Ag(I))

The synthesis of transition metal complexes with pyridazine-based ligands is well-established. A general method involves dissolving the ligand and a metal salt—such as a nitrate, chloride, or acetate—in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is often heated under reflux for several hours, followed by cooling to induce crystallization of the complex. researchgate.netnih.gov For example, the reaction of a pyridazine hydrazone ligand with divalent nitrates of nickel, copper, and zinc in ethanol has been shown to yield complexes with either a 1:1 or 1:2 metal-to-ligand ratio, depending on the steric bulk of the ligand and the nature of the metal ion. researchgate.netnih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

Elemental Analysis confirms the empirical formula and the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon coordination to the metal ion.

UV-Visible Spectroscopy provides information about the d-d electronic transitions of the metal center, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral).

Mass Spectrometry (e.g., ESI-MS) confirms the stoichiometry of the complex in solution. nih.gov

NMR Spectroscopy (¹H and ¹³C) is employed for diamagnetic complexes, such as those of Zn(II) and Cd(II), to elucidate the structure in solution. nih.gov

Single-Crystal X-ray Diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.gov

Table 1: Representative Transition Metal Complexes with Pyridazine-Based Ligands

| Complex Formula | Metal Ion | Ligand | Observed Geometry | Reference |

|---|---|---|---|---|

| [Cu(II)(PIPYH)(NO₃)₂] | Cu(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Penta-coordinate | nih.gov |

| Ni(II)(PIPYH)₂₂ | Ni(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Hexa-coordinate | nih.gov |

| [Zn(II)(PIPY)₂] | Zn(II) | Deprotonated PIPYH | Hexa-coordinate | nih.gov |

| Co(III)(PIPY)₂ | Co(III) | Deprotonated PIPYH | Hexa-coordinate | nih.gov |

| Ag₄(pp)₅(ClO₄)₄ | Ag(I) | Pyridazino[4,5-d]pyridazine (B3350090) | Five-coordinate | nih.gov |

Main Group Metal Complexes

The coordination chemistry of pyridazinone ligands with main group metals is a less explored area compared to transition metals. mdpi.comresearchgate.net However, the fundamental principles of Lewis acid-base interactions govern these systems. The nitrogen and oxygen donor atoms of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone are Lewis basic sites that can coordinate to Lewis acidic main group metal centers.

While specific examples with pyridazinone ligands are scarce, related N-heterocyclic ligands have been shown to form complexes with main group elements. For instance, the chemistry of N-heterocyclic imines with Group 14 elements like silicon(II) and tin(II) has been investigated, demonstrating the capability of N-donor ligands to stabilize low-valent main group species. rsc.org Similarly, pyridine forms stable adducts with main group species like boron trihydride (BH₃) and sulfur trioxide (SO₃). wikipedia.org This suggests that this compound could potentially form stable complexes with a variety of main group elements, representing an area ripe for future investigation.

Coordination Modes and Ligand Denticity

The versatility of this compound as a ligand stems from its multiple potential donor atoms, allowing for various coordination modes and denticities.

N-Donor, O-Donor, and Hybrid Coordination Sites

The this compound molecule possesses several potential coordination sites:

The two adjacent nitrogen atoms of the pyridazinone ring (N1 and N2). The N2 atom is substituted with a bulky tert-butyl group, which may sterically hinder its coordination.

The exocyclic nitrogen atom of the 4-amino group.

The exocyclic oxygen atom of the carbonyl group at the 3-position.

Based on these sites, the ligand could exhibit different behaviors:

Monodentate: It could coordinate through a single atom, most likely one of the ring nitrogen atoms, which are typically strong donor sites in N-heterocyclic ligands. mdpi.comresearchgate.net

Bidentate (Chelating): It could form a chelate ring by coordinating through two donor atoms simultaneously. Plausible chelation modes include:

N,O-Coordination: Using the carbonyl oxygen and an adjacent ring nitrogen. This is a common mode for ligands containing a carbonyl group near a heterocyclic nitrogen. nih.gov

N,N-Coordination: Using the 4-amino nitrogen and an adjacent ring nitrogen.

Studies on related ligands confirm the accessibility of these hybrid coordination modes. For example, pyrazole-based ligands featuring both N-donor (pyrazole ring) and O-donor (acetylacetone moiety) sites have been successfully complexed with copper, demonstrating versatile N,O-coordination. nih.gov

Bridging Ligand Architectures

Ligands that possess two or more donor atoms capable of binding to different metal centers can act as bridging ligands, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. The pyridazine core is an excellent structural motif for bridging applications due to the geometric arrangement of its two nitrogen atoms.

Research on silver(I) complexes with ligands like 4,4'-bipyridazine and pyridazino[4,5-d]pyridazine has shown their remarkable potential to act as bridging units, forming extensive 3D coordination frameworks. nih.gov In these structures, the pyridazine units link multiple silver centers, acting as tetradentate connectors. Similarly, a dinuclear iron(II) complex has been reported where a pyridazine bridge exists between the two metal centers. researchgate.net Given this precedent, this compound could potentially act as a bridging ligand, for instance, by using its two ring nitrogens or a combination of a ring nitrogen and the 4-amino nitrogen to link two different metal ions, leading to the construction of higher-order supramolecular architectures.

Structural Analysis of Metal-Pyridazinone Complexes

The structural elucidation of metal complexes is fundamental to understanding their properties and potential applications. For pyridazinone-based ligands, coordination to a metal center induces significant and measurable changes in their spectroscopic signatures and results in well-defined three-dimensional frameworks.

Spectroscopic Signatures in Metal Coordination (e.g., IR, UV-Vis, NMR shifts)

Spectroscopic methods are crucial for confirming the coordination of a ligand to a metal ion. The electronic and structural changes that occur upon complexation are reflected in the infrared, electronic, and nuclear magnetic resonance spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying which donor atoms of the pyridazinone ligand are involved in bonding. The coordination to a metal center alters the vibrational frequencies of the bonds associated with the donor atoms. Key shifts in the IR spectrum indicate complex formation. For instance, if coordination occurs through the carbonyl oxygen, the ν(C=O) stretching frequency is expected to decrease due to the weakening of the C=O bond. Similarly, coordination involving the ring nitrogen atoms would cause shifts in the C=N and ring vibration modes. up.ac.za The involvement of the amino group would be reflected by changes in the ν(N-H) stretching frequencies. hilarispublisher.com New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-ligand stretching vibrations (ν(M-N) or ν(M-O)), providing direct evidence of coordination. up.ac.za

Interactive Table: Typical IR Frequency Shifts upon Metal Coordination

| Functional Group | Typical Frequency (Free Ligand, cm⁻¹) | Expected Shift upon Coordination | Rationale |

|---|---|---|---|

| N-H Stretch (Amino) | 3400-3200 | Shift to lower frequency | Weakening of N-H bond if involved in coordination or hydrogen bonding. |

| C=O Stretch (Carbonyl) | 1680-1650 | Shift to lower frequency | Electron density withdrawal from C=O bond upon coordination of oxygen to metal. hilarispublisher.com |

| C=N Stretch (Ring) | 1600-1550 | Shift to higher or lower frequency | Change in ring electron distribution upon coordination of ring nitrogen. up.ac.za |

| Pyridazine Ring Vibrations | 1500-1000 | Shifts of 10-25 cm⁻¹ | Perturbation of the entire ring system's vibrational modes. |

| Metal-Ligand Vibrations | N/A | New bands appear at < 600 cm⁻¹ | Formation of new Metal-Nitrogen or Metal-Oxygen bonds. up.ac.za |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of pyridazinone complexes provide insights into their electronic structure. The free ligand typically displays high-energy absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and carbonyl group. researchgate.net Upon coordination to a transition metal, new, lower-energy bands often appear in the visible region of the spectrum. numberanalytics.com These new bands are generally assigned to d-d transitions within the metal's d-orbitals or to charge-transfer (CT) transitions. numberanalytics.com Charge-transfer bands can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the nature of the metal and the ligand. The appearance and position of these bands are highly sensitive to the coordination geometry and the identity of the metal ion. nih.govmdpi.commdpi.com

Interactive Table: Electronic Transitions in Pyridazinone Metal Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 200-300 | High-intensity transitions within the pyridazinone aromatic system. |

| n→π* | 300-350 | Lower-intensity transitions involving non-bonding electrons (e.g., on oxygen or nitrogen). |

| d-d | 400-700 | Low-intensity transitions between metal d-orbitals, characteristic of transition metal complexes. |

| Charge-Transfer (CT) | 350-600 | High-intensity transitions involving electron transfer between the metal and the ligand. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes, NMR spectroscopy is invaluable for determining the solution-state structure. Coordination of the pyridazinone ligand to a metal ion causes significant changes in the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR). nih.gov The nuclei closest to the coordination site experience the largest deshielding effect, resulting in a downfield shift of their resonance signals. researchgate.netresearchgate.net This effect is caused by the withdrawal of electron density from the ligand towards the cationic metal center. By comparing the NMR spectrum of the complex to that of the free ligand, the coordination site can often be unambiguously identified. In the case of paramagnetic complexes, the unpaired electrons on the metal cause very large chemical shifts and significant broadening of the NMR signals, but can still provide structural information through specialized techniques. nih.gov

Interactive Table: Expected ¹H NMR Chemical Shift Changes upon Coordination

| Proton Environment | Typical Chemical Shift (Free Ligand, ppm) | Expected Shift upon Coordination | Rationale |

|---|---|---|---|

| Ring Protons | 7.0 - 8.5 | Downfield shift (Δδ = +0.2 to +1.0 ppm) | Deshielding due to electron withdrawal by the coordinated metal ion. researchgate.net |